3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid
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Overview
Description
3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid is an organic compound that features a thioether linkage and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic addition of the thiol group to the carbonyl carbon, followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid involves its interaction with specific molecular targets. The thioether linkage and carboxylic acid group allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-Methoxyphenyl)-2-oxoethyl)thio)propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-(4-Fluorophenyl)-2-oxoethyl)thio)propanoic acid: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)propanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or altered binding affinity.
Properties
Molecular Formula |
C13H16O4S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S/c1-2-17-11-5-3-10(4-6-11)12(14)9-18-8-7-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) |
InChI Key |
VFDKJNUWGDTVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCCC(=O)O |
Origin of Product |
United States |
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